molecular formula C10H10N4O2 B5641789 N-(4-hydroxy-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(4-hydroxy-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B5641789
M. Wt: 218.21 g/mol
InChI Key: FAFHAUQAFAYOQR-UHFFFAOYSA-N
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Description

“N-(4-hydroxy-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide” is a compound that contains a 1H-1,2,4-triazole ring, which is a type of heterocyclic compound. The “N-(4-hydroxy-2-methylphenyl)” part indicates a phenyl ring with a hydroxy group at the 4th position and a methyl group at the 2nd position .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1H-1,2,4-triazole ring attached to a carboxamide group, which is in turn attached to a 4-hydroxy-2-methylphenyl ring . The exact 3D structure would depend on the specific spatial arrangement of these groups.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide and phenolic hydroxy groups could potentially increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Compounds containing a 1H-1,2,4-triazole ring have been found to exhibit a wide range of biological activities, but the exact mechanism would depend on the specific biological target .

Safety and Hazards

Without specific safety data for this compound, it’s hard to comment on its potential hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, chemical reactivity, physical and chemical properties, and potential biological activities. This could provide valuable information about its potential applications in various fields .

Properties

IUPAC Name

N-(4-hydroxy-2-methylphenyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-4-7(15)2-3-8(6)13-10(16)9-11-5-12-14-9/h2-5,15H,1H3,(H,13,16)(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFHAUQAFAYOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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